(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other biochemical applications due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Hydrolysis: The ureido group can be hydrolyzed under basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Formation of new amide or peptide bonds.
Hydrolysis: Production of the corresponding amine and carbon dioxide.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Drug Development:
Bioconjugation: The compound is used in the modification of biomolecules for various biochemical assays and diagnostic applications.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-lysine: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides.
N-tert-Butoxycarbonyl-L-glutamic acid: Used in the synthesis of glutamic acid-containing peptides.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is unique due to its specific ureido functional group, which imparts distinct reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specialized peptide synthesis and bioconjugation applications .
Properties
IUPAC Name |
(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426774 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201418-83-9 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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